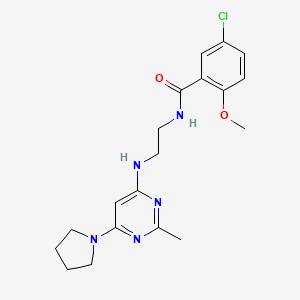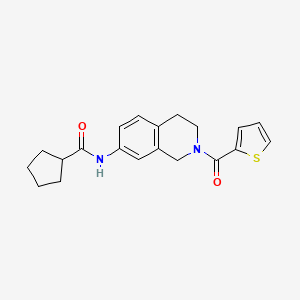
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-2-carbonyl is an organic compound with the formula SC4H3CO2H . It’s one of the two monocarboxylic acids of thiophene, the other being thiophene-3-carboxylic acid . Tetrahydroisoquinoline is a type of isoquinoline with the hydrogenation of the aromatic ring.
Synthesis Analysis
Thiophene-2-carbonyl can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene . The synthesis of tetrahydroisoquinoline derivatives typically involves the Pictet-Spengler reaction, although other methods exist .Molecular Structure Analysis
Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Tetrahydroisoquinoline is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyridine ring .Chemical Reactions Analysis
Thiophene derivatives have been used in various chemical reactions, including Ullmann coupling reactions . Tetrahydroisoquinolines can undergo a variety of reactions, including Pictet-Spengler cyclization, N-acylation, and more .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the nature of its constituent atoms. For thiophene-2-carbonyl, it’s a white solid with a melting point of 125–127 °C .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Facile Synthesis of Tetrahydroquinoline Derivatives : Elkholy and Morsy (2006) explored the synthesis of tetrahydroquinoline derivatives, which are structurally related to the compound , demonstrating the potential for creating diverse bioactive molecules through chemical transformations of basic structures Elkholy & Morsy, 2006.
Anomalous Reactions in Isoquinoline Synthesis : Ishikawa et al. (2000) reported on the anomalous substituent effects in the Bischler-Napieralski reaction, crucial for the synthesis of isoquinoline derivatives, potentially relevant for manipulating the compound of interest for specific research applications Ishikawa et al., 2000.
New Isoquinoline Carboxylic Acid Derivatives : Dyachenko and Vovk (2012) synthesized new isoquinoline carboxylic acid derivatives, highlighting the versatility of isoquinoline frameworks for the development of novel compounds with potential pharmacological applications Dyachenko & Vovk, 2012.
Iridium-catalyzed Cross-Coupling with Thiophenes : Tan, Ran, and You (2018) developed an iridium-catalyzed cross-coupling method for combining primary benzamides with thiophenes, a technique that could be adapted for functionalizing compounds like N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide to enhance its utility in material science or pharmaceutical research Tan, Ran, & You, 2018.
Safety and Hazards
Mécanisme D'action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects . For instance, suprofen, a 2-substituted thiophene, is a nonsteroidal anti-inflammatory drug .
Mode of Action
Reactions of thiophene-2-carbonyl chloride (tpcc) with alet3, al (n-oct)3 and alet2 (n-oct) have been studied . The reaction produced ketone (ethyl thienyl ketone and/or n-octyl thienyl ketone) as the main product .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Analyse Biochimique
Biochemical Properties
In biochemical reactions, N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide interacts with various enzymes and proteins. For instance, it has shown significant activity against urease and butyrylcholinesterase (BChE) enzymes . The compound’s interaction with these enzymes is believed to be due to its thiophene/furan carbocamide moieties .
Cellular Effects
Given its enzyme inhibition activities, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. Specifically, it has been found to inhibit the activity of urease and BChE enzymes, which could lead to changes in gene expression .
Metabolic Pathways
Given its interactions with enzymes such as urease and BChE, it is likely to be involved in several metabolic pathways .
Propriétés
IUPAC Name |
N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-19(15-4-1-2-5-15)21-17-8-7-14-9-10-22(13-16(14)12-17)20(24)18-6-3-11-25-18/h3,6-8,11-12,15H,1-2,4-5,9-10,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJMXOGFCBLBEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



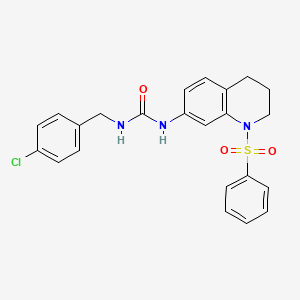
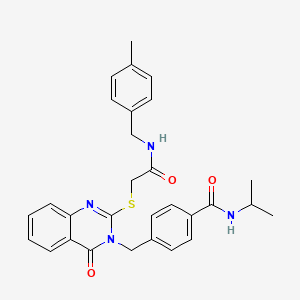
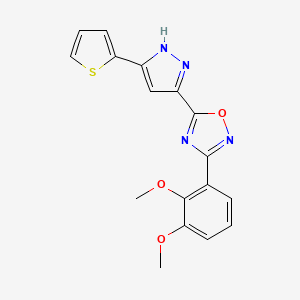
![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(3,4-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2865294.png)
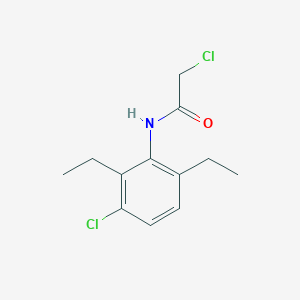
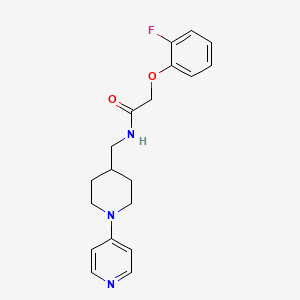
![N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2865300.png)
